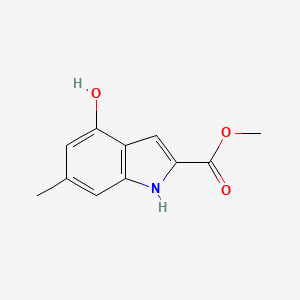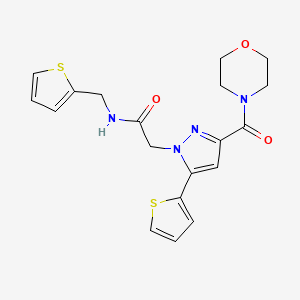
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound recognized for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound consists of several functional groups, including a fluoroquinazoline core, a thiophenylmethyl moiety, and a piperidine carboxamide framework, all of which contribute to its versatile chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves a multistep reaction sequence The initial step often includes the preparation of the fluoroquinazoline core through a cyclization reaction of a suitably substituted aniline derivative with a fluorinated reagent
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Key steps may include the use of high-pressure reactors for the cyclization reaction, followed by column chromatography for purification. Automation and continuous flow processes are commonly employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more reactive intermediates, which may participate in further transformations.
Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxide or amine bases. Reaction conditions may vary from mild to harsh, depending on the desired transformation, with typical solvents including methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may yield quinazolinone derivatives, while reduction can result in piperidine amine analogs.
科学研究应用
Chemistry
In chemistry, 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide serves as a valuable intermediate for the synthesis of various heterocyclic compounds and drug molecules. Its unique structure enables it to act as a building block for complex organic synthesis.
Biology and Medicine
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development. Studies have indicated its efficacy in targeting specific pathways involved in cancer, inflammation, and neurological disorders.
Industry
In industry, the compound's properties are leveraged for the development of advanced materials, including polymers and catalysts. Its reactivity and stability under various conditions make it suitable for use in diverse industrial applications.
作用机制
The mechanism by which 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved vary depending on the biological context, but typically include signal transduction cascades that regulate cellular processes.
相似化合物的比较
Compared to other similar compounds, 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide stands out due to its unique combination of a fluoroquinazoline core and piperidine carboxamide framework. Similar compounds include:
Quinazolinone derivatives
Piperidine-based inhibitors
Fluorinated aromatic compounds
These related compounds share some structural features but differ in their specific substituents and overall pharmacological profiles. The uniqueness of the compound lies in its multi-functional properties and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPOJZORLPIOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)


![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)
![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)
![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B2559172.png)


![1-(3,4-dimethylphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2559178.png)

![4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2559180.png)
